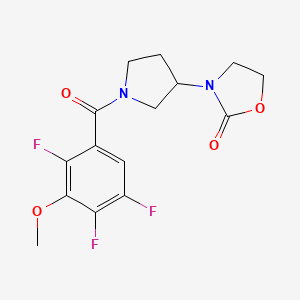

3-(1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl)oxazolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

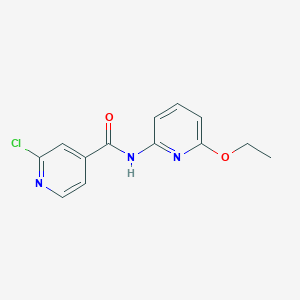

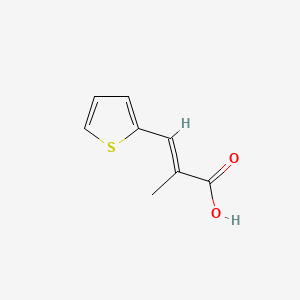

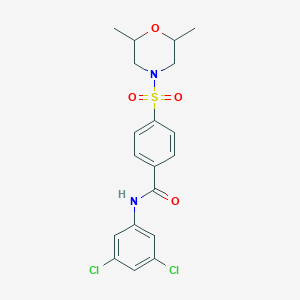

The compound appears to contain a trifluoro-methoxybenzoyl group, a pyrrolidinyl group, and an oxazolidinone group . The trifluoro-methoxybenzoyl group is a benzoyl group substituted with trifluoro and methoxy groups . Pyrrolidinyl is a five-membered ring with four carbon atoms and one nitrogen atom. Oxazolidinone is a five-membered ring containing two carbon atoms, one nitrogen atom, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The trifluoro-methoxybenzoyl group is likely to be electron-withdrawing due to the presence of the trifluoro group, which could influence the reactivity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the trifluoro-methoxybenzoyl, pyrrolidinyl, and oxazolidinone groups. The trifluoro group is electron-withdrawing, which could make the benzoyl group more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoro group could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

The compound 3-(1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl)oxazolidin-2-one, due to its structural similarity with known oxazolidinones, may have significant antibacterial properties. Oxazolidinones are a novel class of synthetic antibacterial agents active against gram-positive organisms including methicillin-resistant Staphylococcus aureus as well as selected anaerobic organisms. Notable representatives of this class, such as linezolid and eperezolid, have exhibited in vivo potency against S. aureus comparable to current clinical treatments. This suggests the potential of this compound in antibacterial applications, particularly against gram-positive pathogens (Tucker et al., 1998).

Expanded Activity Against Gram-Negative Organisms

Another significant application is the expansion of the antibacterial spectrum of oxazolidinones to include gram-negative organisms, such as Haemophilus influenzae and Moraxella catarrhalis. Modifications to the oxazolidinone structure, similar to the subject compound, have resulted in compounds with good activity against these fastidious gram-negative organisms, highlighting the compound's potential to contribute to the development of broad-spectrum antibacterial agents (Genin et al., 2000).

Synthesis of Oxazolidines and Thiazolidines

The compound's structure also lends itself to the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters, showcasing its utility in synthetic organic chemistry. This process involves the preparation of 2-aryl-4-(ethoxycarbonyl)oxazolidines and thiazolidines by fusion with aromatic aldehydes, with potential applications in the synthesis of various organic compounds (Badr et al., 1981).

Improved Class Safety Profile

Moreover, novel oxazolidinone derivatives, akin to the compound , have been developed with high activity against gram-positive pathogens coupled with a reduced potential for adverse effects such as myelosuppression and monoamine oxidase inhibition. This aspect underscores the compound's potential in the development of safer antibacterial agents (Gordeev & Yuan, 2014).

Antimicrobial Screening

The compound's structural framework has also been used in the synthesis of derivatives incorporating the thiazole ring, which have shown significant in vitro antibacterial activity against both gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus). This indicates the potential for therapeutic interventions against microbial diseases, particularly bacterial and fungal infections (Desai et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[1-(2,4,5-trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N2O4/c1-23-13-11(17)9(6-10(16)12(13)18)14(21)19-3-2-8(7-19)20-4-5-24-15(20)22/h6,8H,2-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMDTKNUUCTTKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)N2CCC(C2)N3CCOC3=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[1-(2,4,5-Trifluoro-3-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2648098.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2648103.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-4-carboxamide](/img/structure/B2648104.png)

![(5Z)-5-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2648108.png)

![ethyl 5-amino-1-{4-[chloro(difluoro)methoxy]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B2648110.png)

![9-butyl-3-(4-chlorophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2648116.png)